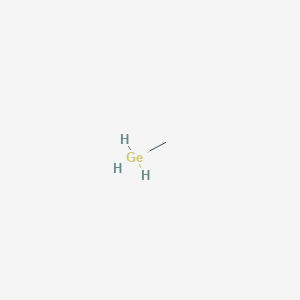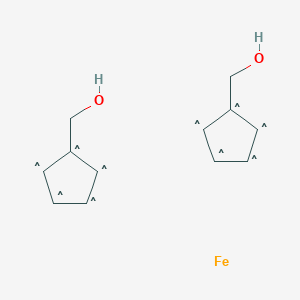
Cyclopentylmethanol;Eisen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentylmethanol, also known as cyclopentyl carbinol, is an organic compound with the molecular formula C6H12O. It is a clear, colorless liquid that is used as an intermediate in organic synthesis. Iron, a transition metal with the symbol Fe, is essential for various biological processes and is widely used in industrial applications. The combination of cyclopentylmethanol and iron can lead to interesting chemical reactions and applications in various fields.
Wissenschaftliche Forschungsanwendungen
Cyclopentylmethanol and its derivatives have several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Cyclopentylmethanol derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the use of cyclopentylmethanol derivatives in drug development, particularly for their potential therapeutic effects.
Wirkmechanismus
Target of Action
Cyclopentylmethanol is a compound with the molecular formula C6H12O . It is also known by other names such as (hydroxymethyl)cyclopentane and cyclopentylcarbinol
Mode of Action
The mode of action of Cyclopentylmethanol;iron is not well-documented in the literature. The interaction of this compound with its potential targets and the resulting changes are yet to be fully understood. It’s important to note that the mode of action can vary depending on the specific biological context and the presence of other compounds .
Biochemical Pathways
For instance, siderophores, which are small molecules known for their high iron binding capacity, are essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . .
Biochemische Analyse
Cellular Effects
Iron is known to play vital roles in cellular functions, including enzymatic processes, oxygen transport, and immune response
Molecular Mechanism
Iron can interact with various biomolecules and influence gene expression, enzyme activity, and binding interactions . The specific molecular mechanisms involving Cyclopentylmethanol;iron are not documented in the literature.
Metabolic Pathways
Iron is involved in various metabolic pathways, including those related to oxygen transport and enzymatic processes
Transport and Distribution
Iron is known to be transported and distributed via various proteins and transporters . The specific transporters or binding proteins that Cyclopentylmethanol;iron interacts with, as well as any effects on its localization or accumulation, are not documented in the literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentylmethanol can be synthesized through several methods. One common method involves the reduction of cyclopentanone using sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of cyclopentene. The reaction conditions typically include the use of solvents such as tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: In industrial settings, cyclopentylmethanol is often produced through the catalytic hydrogenation of cyclopentanone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and moderate temperatures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cyclopentylmethanol can be oxidized to cyclopentanone using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is typically carried out in acidic conditions.
Reduction: The reduction of cyclopentylmethanol to cyclopentane can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Cyclopentylmethanol can undergo nucleophilic substitution reactions with halogenating agents to form cyclopentyl halides.
Major Products Formed:
Oxidation: Cyclopentanone
Reduction: Cyclopentane
Substitution: Cyclopentyl halides
Vergleich Mit ähnlichen Verbindungen
Cyclopentylmethanol can be compared with other similar compounds such as cyclopentanol, cyclopentanone, and cyclopentylamine:
Cyclopentanol: Similar to cyclopentylmethanol but lacks the methylene group. It is used as a solvent and intermediate in organic synthesis.
Cyclopentanone: An oxidized form of cyclopentylmethanol, used as a precursor in the synthesis of various chemicals.
Cyclopentylamine: Contains an amine group instead of a hydroxyl group.
Cyclopentylmethanol is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
InChI |
InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYTNSKVXIYIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][C]([CH]1)CO.[CH]1[CH][CH][C]([CH]1)CO.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



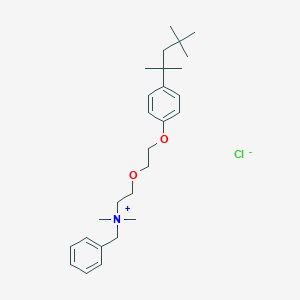
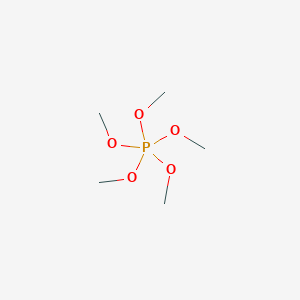
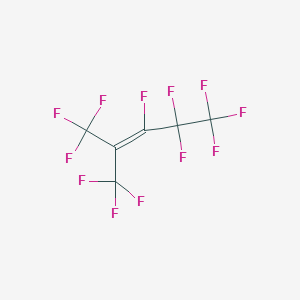
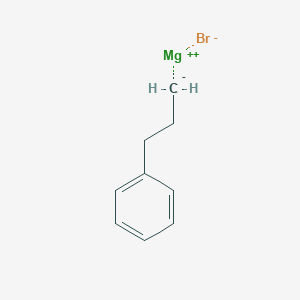
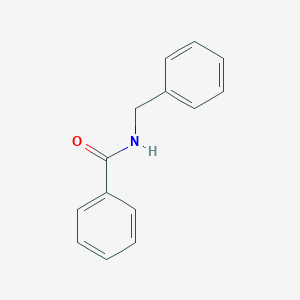
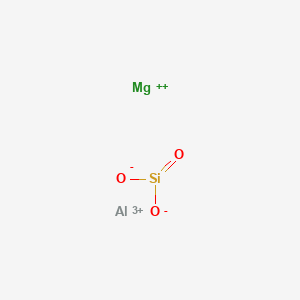
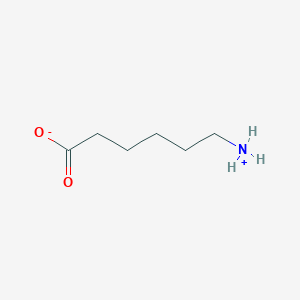
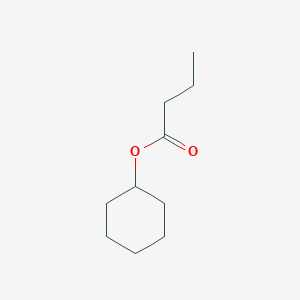
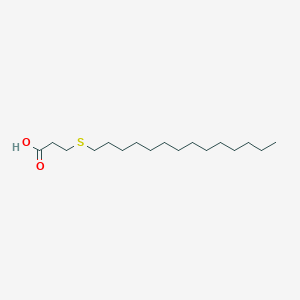
![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
